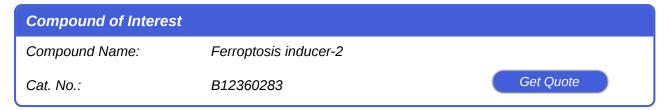


An In-depth Technical Guide to Ferroptosis Inducer-2 (FIN56)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. This technical guide provides a comprehensive overview of **Ferroptosis Inducer-2**, more commonly known as FIN56. This document details its chemical structure, physicochemical properties, and multifaceted mechanism of action. Furthermore, it offers a compilation of its biological activity across various cancer cell lines and provides detailed experimental protocols for its application in research settings. Visual diagrams of its signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of its function and practical use.

Chemical Structure and Physicochemical Properties

FIN56 is a small molecule identified as a specific inducer of ferroptosis.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of FIN56



Property	Value	Reference	
IUPAC Name	N2,N7-dicyclohexyl-9- (hydroxyimino)-9H-fluorene- 2,7-disulfonamide	[2]	
Synonyms	Ferroptosis inducer-2, FIN56		
CAS Number	1083162-61-1	[2]	
Molecular Formula	C25H31N3O5S2	[2]	
Molecular Weight	517.66 g/mol	[2]	
Appearance	White to beige powder	[3]	
Purity	≥98% (HPLC)	[4]	
Solubility	DMSO: ≥100 mg/mL (193.18 mM), DMF: 30 mg/mL	[4][5]	
Storage and Stability	Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year, though fresh preparation is recommended as the compound can be unstable in solution.	[2]	

Mechanism of Action

FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other classes of ferroptosis inducers.[1] It does not operate by inhibiting the cystine/glutamate antiporter (System Xc-) like erastin, nor does it directly inhibit Glutathione Peroxidase 4 (GPX4) in the same manner as RSL3.[6] Instead, FIN56's effects are mediated through two distinct pathways: the degradation of GPX4 and the activation of squalene synthase (SQS).[1][7]

GPX4 Degradation

A primary mechanism of FIN56-induced ferroptosis is the degradation of the selenoenzyme GPX4.[1][7] GPX4 is the key enzyme responsible for reducing lipid hydroperoxides within

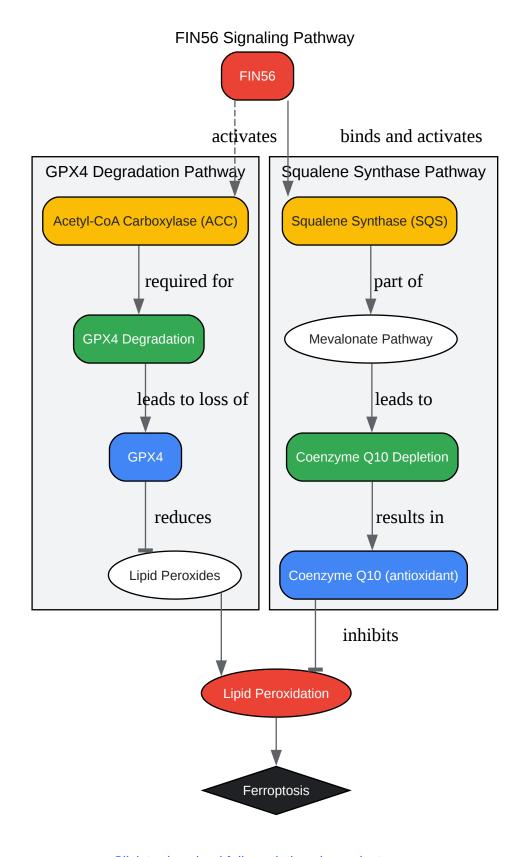


cellular membranes, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death.[8] FIN56 treatment leads to a significant decrease in the protein abundance of GPX4.[6] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise molecular link between FIN56, ACC, and GPX4 degradation is still under investigation.[7] The loss of GPX4 function results in the accumulation of toxic lipid peroxides, a critical event in the execution of ferroptosis.[6]

Squalene Synthase Activation and Coenzyme Q10 Depletion

In addition to its effects on GPX4, FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][7] The activation of SQS is thought to divert metabolic flux towards cholesterol synthesis, leading to a depletion of other essential molecules derived from the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[7] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation and ferroptosis. Therefore, by depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to lipid peroxidation and ferroptotic cell death.[7]





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Caption: Dual mechanism of FIN56-induced ferroptosis.



Biological Activity

FIN56 has demonstrated potent cytotoxic effects in a variety of cancer cell lines, primarily through the induction of ferroptosis. Its efficacy can vary depending on the cell type and experimental conditions.

Table 2: In Vitro Activity of FIN56 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / Effective Concentrati on	Treatment Duration	Reference
LN229	Glioblastoma	CCK-8	4.2 μΜ	24 hours	[9]
U118	Glioblastoma	CCK-8	2.6 μΜ	24 hours	[9]
HT-29	Colorectal Cancer	MTT	~5 µM	Not specified	[2]
Caco-2	Colorectal Cancer	MTT	~10 µM	Not specified	[2]
J82	Bladder Cancer	MTT	>100 μM	72 hours	[2]
253J	Bladder Cancer	MTT	~10 µM	72 hours	[2]
T24	Bladder Cancer	MTT	~5 µM	72 hours	[2]
RT-112	Bladder Cancer	MTT	~20 µM	72 hours	[2]
PANC1	Pancreatic Cancer	Cell Viability	2 μΜ	24 hours	
HT-1080	Fibrosarcoma	Cell Viability	5 μM (induces GPX4 degradation)	10 hours	[6]



Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of FIN56.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the IC50 of FIN56 in adherent cancer cell lines.

Materials:

- FIN56 stock solution (e.g., 10 mM in DMSO)
- · Complete cell culture medium
- 96-well plates
- Cell Counting Kit-8 (CCK-8) solution
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of FIN56 in complete medium from the stock solution. A typical concentration range would be 0.1, 0.5, 1.0, 2.0, 4.0, and 8.0 μM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest FIN56 concentration.
- Remove the medium from the wells and add 100 μL of the FIN56 dilutions or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
- Measure the absorbance at 450 nm using a microplate reader.



 Calculate cell viability as a percentage of the vehicle-treated control and plot a doseresponse curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.

Materials:

- C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
- FIN56
- Complete cell culture medium
- · Hanks' Balanced Salt Solution (HBSS) or PBS
- Fluorescence microscope or flow cytometer

Procedure:

- Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
- Treat cells with the desired concentration of FIN56 (e.g., 1-5 μM) for the specified duration (e.g., 6-24 hours). Include a vehicle control.
- Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 μ M.[5]
- Incubate for 30 minutes at 37°C, protected from light.[5]
- Wash the cells twice with pre-warmed HBSS or PBS.[5]
- Add fresh HBSS or PBS to the cells for imaging or prepare for flow cytometry analysis.
- Detect the fluorescence signal. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red



fluorescence ratio indicates lipid peroxidation.[5]

Western Blotting for GPX4

This protocol outlines the detection of GPX4 protein levels following FIN56 treatment.

Materials:

- FIN56
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against GPX4
- Primary antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with FIN56 at the desired concentration and duration (e.g., 5 μM for 10-24 hours).
 Include a vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.

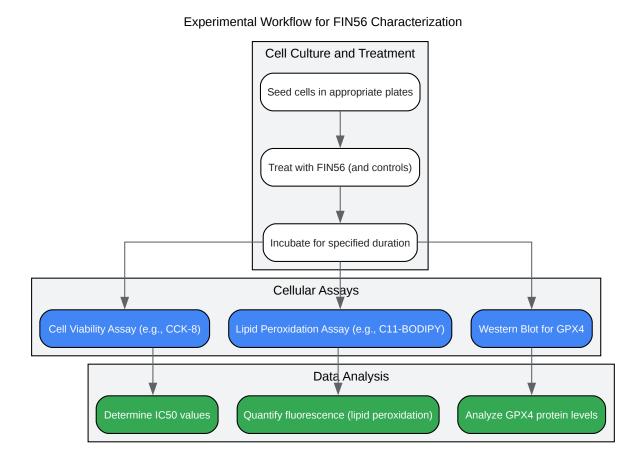
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- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.





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Caption: General workflow for studying the effects of FIN56.

Conclusion

Ferroptosis inducer-2 (FIN56) is a valuable research tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential. Its unique dual mechanism of action, involving both GPX4 degradation and CoQ10 depletion, provides a distinct approach to inducing this form of cell death. The information and protocols provided in this guide are intended to support researchers in the effective application of FIN56 in their studies and to facilitate further discoveries in the field of ferroptosis-targeted therapies.



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